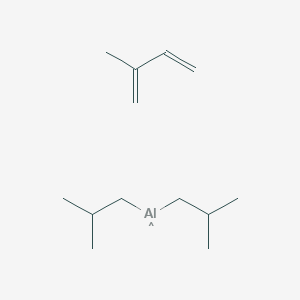
CID 16684314
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 16684314 is a specialized organoaluminum compound. This compound is known for its unique reactivity and is used in various industrial and research applications. It is formed through the reaction of hydrobis(2-methylpropyl)aluminum with isoprene, resulting in a complex mixture of products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene typically involves the reaction of hydrobis(2-methylpropyl)aluminum with isoprene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. The purified compound is then packaged and stored under appropriate conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
CID 16684314 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminum-containing species.
Substitution: The compound can undergo substitution reactions where the isoprene moiety is replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or metal hydrides, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds .
Aplicaciones Científicas De Investigación
CID 16684314 has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene involves its interaction with molecular targets through coordination chemistry. The aluminum center can coordinate with various ligands, leading to the formation of different complexes. These complexes can then participate in various chemical reactions, influencing the overall reactivity and properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Hydrobis(2-methylpropyl)aluminum: The precursor to the reaction product with isoprene.
Aluminum isoprenyl complexes: Other organoaluminum compounds with isoprene ligands
Uniqueness
What sets aluminum, hydrobis(2-methylpropyl)-, reaction products with isoprene apart is its unique reactivity and the specific properties imparted by the isoprene moiety. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
70024-64-5 |
|---|---|
Fórmula molecular |
C13H26Al |
Peso molecular |
209.33 g/mol |
InChI |
InChI=1S/C5H8.2C4H9.Al/c1-4-5(2)3;2*1-4(2)3;/h4H,1-2H2,3H3;2*4H,1H2,2-3H3; |
Clave InChI |
CFPNWHYBPRWKLC-UHFFFAOYSA-N |
SMILES |
CC(C)C[Al]CC(C)C.CC(=C)C=C |
SMILES canónico |
CC(C)C[Al]CC(C)C.CC(=C)C=C |
Key on ui other cas no. |
70024-64-5 |
Descripción física |
Liquid |
Pictogramas |
Flammable; Corrosive; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















